molecular formula C11H7F2N5O B2777145 1-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol CAS No. 1007014-95-0

1-(2,4-difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

Cat. No.: B2777145
CAS No.: 1007014-95-0
M. Wt: 263.208
InChI Key: CLSSXLLDJKPYDY-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol, also known as DFTP, is a novel small molecule that has been identified as a potential therapeutic agent. It has been studied for its potential to modulate a range of physiological and biochemical processes. DFTP has been shown to have a wide range of applications in scientific research and has the potential to be used in the development of new therapeutic agents.

Scientific Research Applications

Structural Characterization and Synthesis

  • The compound and its derivatives have been involved in synthesis and structural characterization studies. For instance, Kariuki et al. (2021) synthesized and structurally characterized isostructural thiazoles related to this compound, demonstrating the molecular conformations and planarity in these molecules (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Optical Properties and Applications in Optoelectronics

  • Azab et al. (2021) researched the optical properties and potential applications of similar compounds in optoelectronics. They synthesized a conjugated semiconductor thin film involving triazole derivatives and analyzed its electronic transitions, indicating potential in optoelectronic devices (Azab et al., 2021).

Antimicrobial and Antifungal Applications

  • Al‐Azmi and Mahmoud (2020) synthesized novel derivatives incorporating the triazole moiety and evaluated them as antimicrobial agents. Their findings suggest the potential utility of these compounds in antimicrobial applications (Al‐Azmi & Mahmoud, 2020).
  • Similarly, Gadakh et al. (2010) synthesized fluorine-containing pyrazoles and benzo[d]oxazoles, finding promising antibacterial activities against various bacterial strains and some antifungal activity (Gadakh, Pandit, Rindhe, & Karale, 2010).

Catalysts in Chemical Reactions

  • Hua et al. (2012) explored the use of similar compounds in catalysis, synthesizing new rhodium(I) and iridium(I) complexes with pyrazolyl–triazolyl ligands. These complexes were used as catalysts in hydroamination, showcasing the versatility of these compounds in chemical synthesis (Hua, Vuong, Bhadbhade, & Messerle, 2012).

Photochemical Properties

  • Lin, Rivett, and Wilshire (1977) studied the photochemical properties of 1,3-diphenyl-2-pyrazolines, including derivatives with 1,2,4-triazol-1-yl substituents. Their research revealed insights into the fluorescence and stability of these compounds under light exposure, contributing to our understanding of their photochemical behavior (Lin, Rivett, & Wilshire, 1977).

Antifungal Activity

  • Jiang Yuanying (2004) focused on synthesizing derivatives of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted group-2-propanols, investigating their antifungal activities. This work highlights the pharmaceutical potential of such compounds in antifungal applications (Yuanying, 2004).

Properties

IUPAC Name

2-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2N5O/c12-7-1-2-9(8(13)3-7)18-11(19)10(4-15-18)17-6-14-5-16-17/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKKVNVYZNANEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C(=O)C(=CN2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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